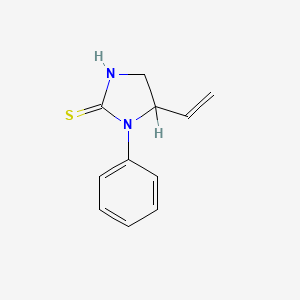
1-Phenyl-5-vinyl-2-imidazolidinethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-5-vinyl-2-imidazolidinethione, also known as this compound, is a useful research compound. Its molecular formula is C11H12N2S and its molecular weight is 204.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Toxicology and Health Implications
1-Phenyl-5-vinyl-2-imidazolidinethione has been identified as a potential causative agent in the Spanish Toxic Oil Syndrome (TOS). Research has shown that this compound was detected in oil samples associated with TOS cases, indicating its relevance in toxicological studies. In one study, the compound was identified at an estimated concentration of 1 mg/kg in a sample linked to health incidents, highlighting its significance in public health assessments and regulatory evaluations .
Corrosion Inhibition
The compound has also been explored for its effectiveness as a corrosion inhibitor. In various studies, it has been tested alongside other compounds to determine its ability to protect metals from oxidative damage in corrosive environments. For instance, formulations containing this compound were found to provide superior corrosion protection compared to unmodified compounds when subjected to brine conditions simulating oil field operations .
Material Science
In material science, this compound can be utilized in the synthesis of new polymeric materials. Its ability to undergo polymerization reactions allows for the creation of copolymers with specific mechanical and thermal properties. These materials can be tailored for applications ranging from coatings to advanced composites used in aerospace and automotive industries.
Case Study 1: Toxic Oil Syndrome Investigation
A detailed investigation into the toxic oil syndrome linked this compound to health issues reported across Spain. The study involved gas chromatography-electron impact mass spectrometry analysis of oil samples from affected households. The presence of the compound in these samples raised concerns about its safety and prompted further research into its toxicological profile .
Case Study 2: Corrosion Testing
In a series of corrosion tests, formulations containing this compound were subjected to static and dynamic brine environments. The results indicated that these formulations significantly reduced corrosion rates compared to control samples lacking the compound. This research underscores the potential for commercial applications in protective coatings for metal surfaces exposed to harsh environments .
Análisis De Reacciones Químicas
Chemical Reactivity
PVIZT exhibits reactivity through its functional groups:
Thioketone Reactivity
-
Nucleophilic substitution : The sulfur atom in the thioketone group undergoes substitution reactions with nucleophiles (e.g., amines, alcohols) under basic conditions.
-
Electrophilic addition : The thione group reacts with electrophiles like halogens or carbonyl reagents, forming thioamides or thioesters.
Alkene Reactivity
-
Electrocyclic reactions : The vinyl group undergoes reversible ring-opening/closing under thermal or acidic conditions.
-
Cycloaddition : Participates in [2+4] Diels-Alder reactions with dienes, yielding bicyclic products.
Oxidative Reactions
-
Oxidation to disulfides : Exposure to oxidizing agents (e.g., H₂O₂) converts the thione group to disulfides, altering its biological activity.
Biological Implications and Toxicity
PVIZT was detected in oil samples linked to the Spanish toxic oil syndrome, with concentrations reaching 1 mg/kg . Its toxicity is attributed to:
In vitro studies reveal PVIZT disrupts mitochondrial function, with IC₅₀ values of 10–50 μM in HepG2 cells .
Analytical Methods
PVIZT is characterized using:
| Technique | Key Observations | Citation |
|---|---|---|
| GC-MS | Molecular ion at m/z 220 (M⁺) | |
| NMR | δ 7.2–7.8 ppm (aromatic protons), δ 4.5 ppm (vinyl protons) | |
| IR | Absorption at 1,200 cm⁻¹ (C=S stretch) |
Environmental and Regulatory Data
PVIZT is classified as a hazardous chemical under PAC Rev. 26, with:
| Parameter | Value | Unit | Citation |
|---|---|---|---|
| Molecular weight | 220.29 | g/mol | |
| Melting point | 120–130 | °C | |
| Solubility | 0.5 mg/mL (in DMSO) |
Propiedades
Número CAS |
99257-84-8 |
|---|---|
Fórmula molecular |
C11H12N2S |
Peso molecular |
204.29 g/mol |
Nombre IUPAC |
5-ethenyl-1-phenylimidazolidine-2-thione |
InChI |
InChI=1S/C11H12N2S/c1-2-9-8-12-11(14)13(9)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,12,14) |
Clave InChI |
KCIBBPZXWXFUMX-UHFFFAOYSA-N |
SMILES |
C=CC1CNC(=S)N1C2=CC=CC=C2 |
SMILES canónico |
C=CC1CNC(=S)N1C2=CC=CC=C2 |
Sinónimos |
1-phenyl-5-vinyl-2-imidazolidinethione PV-imidazolidine-thione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















